4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
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Overview
Description
4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyridazinone core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one with 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyridazines.
Scientific Research Applications
4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one
- 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl chloride
Uniqueness
The uniqueness of 4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one lies in its combined structural features, which confer distinct biological activities and potential applications. The presence of both pyrazolopyridazinone and tetrahydroquinoline moieties in a single molecule enhances its versatility and makes it a valuable compound for research and development.
Properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-19-14-24-28(18-10-3-2-4-11-18)22(19)23(30)27(25-16)15-21(29)26-13-7-9-17-8-5-6-12-20(17)26/h2-6,8,10-12,14H,7,9,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTCIQSYPLRCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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